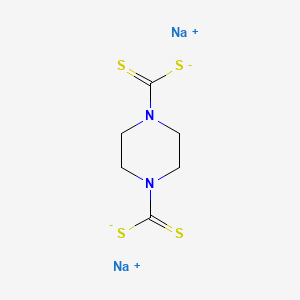

Disodium 1,4-piperazinedicarbodithioate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;piperazine-1,4-dicarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVJLQSBJNPBQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917556 | |

| Record name | Disodium piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-78-1, 93841-33-9, 90441-01-3 | |

| Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Piperazinedicarbodithioic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Fundamental Reaction Pathways for Compound Generation

The generation of Disodium (B8443419) 1,4-piperazinedicarbodithioate follows a direct and fundamental reaction pathway common to the synthesis of dithiocarbamate (B8719985) salts. The core reaction involves the nucleophilic addition of the secondary amine groups of piperazine (B1678402) to carbon disulfide in the presence of a base. nih.govresearchgate.net Since piperazine is a symmetrical diamine, both nitrogen atoms can participate in the reaction, leading to the formation of a dicarbodithioate.

Piperazine , a cyclic secondary diamine, acts as the nitrogen nucleophile.

Two equivalents of Carbon Disulfide (CS₂) serve as the electrophile, reacting with each of the amine groups.

Two equivalents of Sodium Hydroxide (B78521) (NaOH) act as the base, deprotonating the intermediate dithiocarbamic acid to form the stable disodium salt. asianpubs.orgchegg.com

This process results in the target molecule, where dithiocarbamate moieties are attached to both nitrogen atoms of the piperazine ring.

Synthesis of Dithiocarbamate Salts: Principles and Techniques

The synthesis of dithiocarbamate salts is a high-yield process based on the nucleophilic nature of amines. organic-chemistry.org The reaction mechanism proceeds through the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of carbon disulfide. researchgate.net This initial step forms a zwitterionic intermediate, which is an unstable dithiocarbamic acid.

In the presence of a strong base like sodium hydroxide, the acidic proton of the dithiocarbamic acid is readily abstracted. asianpubs.org This deprotonation results in the formation of the much more stable sodium dithiocarbamate salt, which can often be precipitated from the reaction medium. For the synthesis of Disodium 1,4-piperazinedicarbodithioate, this process occurs at both amine sites of the piperazine molecule.

Table 1: Role of Key Reactants in Synthesis

| Reactant | Chemical Role | Description |

|---|---|---|

| Piperazine | Nucleophile | Provides two secondary amine groups that initiate the nucleophilic attack on carbon disulfide. |

| Carbon Disulfide (CS₂) | Electrophile | The carbon atom is electron-deficient and readily accepts the lone pair of electrons from the amine's nitrogen. |

| Sodium Hydroxide (NaOH) | Base | Neutralizes the intermediate dithiocarbamic acid to form the stable disodium salt and water. chegg.com |

In Situ Approaches in Dithiocarbamic Acid Preparation

Dithiocarbamic acids are generally unstable and are therefore typically prepared in situ during the synthesis of their corresponding salts or esters. organic-chemistry.orgorganic-chemistry.org This approach is a one-pot procedure where the amine and carbon disulfide react in the presence of a base. organic-chemistry.org The dithiocarbamic acid intermediate is generated directly within the reaction mixture and is immediately converted to its conjugate base (the dithiocarbamate salt) by the co-present alkali. nih.gov

This methodology is highly efficient as it circumvents the need to isolate the thermally labile dithiocarbamic acid intermediate, thus preventing its decomposition back to the starting amine and carbon disulfide. This in situ generation is the standard and practical method for producing this compound.

Optimization of Synthesis Parameters and Yield Enhancement

To maximize the yield and purity of this compound, several key reaction parameters must be carefully controlled. The optimization of these factors is crucial for an efficient synthesis.

Temperature: The reaction is typically exothermic. Maintaining a low temperature, often between 0°C and room temperature, is critical to control the reaction rate, minimize the formation of by-products, and prevent the decomposition of the dithiocarbamate product. asianpubs.orgthieme-connect.com

Stoichiometry: The molar ratio of the reactants is fundamental. A stoichiometric ratio of 1:2:2 for piperazine, carbon disulfide, and sodium hydroxide, respectively, is theoretically required for the complete conversion to the disodium salt.

Solvent: A suitable solvent is necessary to dissolve the reactants and facilitate the reaction. Polar solvents such as methanol, ethanol, or aqueous mixtures are commonly employed for the synthesis of dithiocarbamate salts. asianpubs.org

Reaction Time: Adequate time must be allowed for the reaction to proceed to completion. The reaction mixture is typically stirred for a period ranging from one to several hours to ensure a high conversion rate. asianpubs.orgnih.gov

Order of Addition: The controlled, often dropwise, addition of carbon disulfide to the cooled solution of the amine and base is a common technique to manage the exothermic nature of the reaction. asianpubs.org

Table 2: Key Synthesis Parameters and Their Impact

| Parameter | Typical Condition | Impact on Reaction |

|---|---|---|

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side-product formation. |

| Solvent | Methanol, Ethanol, Water | Ensures homogeneity of reactants and facilitates product precipitation. |

| Reactant Ratio (Piperazine:CS₂:NaOH) | 1 : 2 : 2 | Ensures complete dicarbodithiolation of the piperazine ring. |

| Reaction Time | 1 - 12 hours | Allows for the reaction to reach completion for maximum yield. |

Advanced Structural Characterization

Single-Crystal X-ray Diffraction Analysisnih.gov

Single-crystal X-ray diffraction has been an indispensable tool in determining the precise atomic arrangement of the piperazine-1,4-dicarbodithioate ligand. The analysis of the gold complex provides a foundational understanding of the inherent structural characteristics of this dithiocarbamate (B8719985) derivative.

Crystalline Structure Elucidation and Space Group Determinationnih.gov

The crystal structure of the complex containing the piperazine-1,4-dicarbodithioate ligand was determined to be in the triclinic crystal system. The arrangement of the molecules in the crystal lattice is described by the space group Pī. In this structure, the digold complex, which features the piperazine-1,4-dicarbodithioate acting as a bridging linker, is situated on a crystallographic inversion center. nih.gov

Unit Cell Parameters and Volumetric Analysisnih.gov

| Crystal Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 12.8455 (17) |

| b (Å) | 13.2879 (10) |

| c (Å) | 13.4197 (9) |

| α (°) | 119.572 (2) |

| β (°) | 101.544 (2) |

| γ (°) | 96.039 (2) |

| Volume (ų) | 1895.2 (3) |

This data is derived from the crystal structure of (μ-Piperazine-1,4-dicarbodithioato-κ⁴S¹,S¹′:S⁴,S⁴′)bis[bis(triphenylphosphane-κP)gold(I)] chloroform (B151607) disolvate. nih.gov

Precise Bond Lengths and Angles (C-S, C-N) Determinationnih.gov

The bonding within the dithiocarbamate functional groups is a critical aspect of the molecule's structure and reactivity. Due to the delocalization of pi-electrons from the nitrogen atom across the C-S bonds, the C-N bond exhibits partial double bond character. This results in a shorter C-N bond length than a typical single bond and influences the geometry of the NCS₂ core, which is characteristically planar. While a specific table of bond lengths and angles was not provided in the primary literature source, the study confirms that all bond distances and angles are within the typical ranges for such compounds. nih.gov The planarity of the NCS₂ group is a key structural feature of dithiocarbamates.

Molecular Conformation of the Piperazine (B1678402) Moietynih.gov

The central piperazine ring in the 1,4-piperazinedicarbodithioate ligand adopts a distinct and thermodynamically favorable conformation. The single-crystal X-ray diffraction study reveals that the piperazine moiety exists in an almost ideal chair conformation. nih.gov This conformation is characterized by puckering coordinates of θ=177.97 (1)° and φ=0°. The chair form is the most stable conformation for six-membered rings like piperazine, as it minimizes both angular and torsional strain.

Influence of Hydrogen Bonding on Intramolecular Distances

While the analyzed crystal structure contains co-crystallized chloroform molecules, the primary report does not detail specific hydrogen bonding interactions involving the piperazine-1,4-dicarbodithioate ligand itself. nih.gov In general, the presence of hydrogen bond donors and acceptors within a crystal structure can influence molecular packing and, to a lesser extent, intramolecular distances. For instance, in hydrated dithiocarbamate salts, hydrogen bonding between water molecules and the dithiocarbamate anion plays a significant role in stabilizing the crystal lattice. However, for the specific title compound, detailed information on hydrogen bonding effects is not available.

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of Dithiocarbamate (B8719985) Moieties

The dithiocarbamate group (-NCS2-) is a monoanionic, bidentate ligand that typically coordinates to metal ions through its two sulfur atoms. malayajournal.org This chelation forms a stable four-membered ring with the metal center. The presence of two such groups in disodium (B8443419) 1,4-piperazinedicarbodithioate makes it a potentially tetradentate ligand.

The coordination modes of the dithiocarbamate moieties in complexes of 1,4-piperazinedicarbodithioate can be categorized as follows:

Bidentate Chelating: Each dithiocarbamate group can independently chelate to a metal center, forming a stable four-membered ring. This is the most common coordination mode for dithiocarbamate ligands. malayajournal.org

Bridging: The ligand can bridge two metal centers in several ways:

Each dithiocarbamate group can bind to a different metal ion, leading to the formation of polymeric or polynuclear structures.

One dithiocarbamate group can bridge two metal centers, although this is less common.

Infrared (IR) spectroscopy is a key tool for determining the coordination mode of the dithiocarbamate ligand. The C-N stretching frequency (ν(C-N)) and the C-S stretching frequency (ν(C-S)) are particularly informative. A single sharp band for the ν(C-S) vibration in the region of 1000 cm-1 is indicative of a symmetrical bidentate coordination of the dithiocarbamate group. malayajournal.orgresearchgate.net

Chelation Dynamics with Transition Metal Ions

Disodium 1,4-piperazinedicarbodithioate readily forms stable complexes with a wide range of transition metal ions. The chelation is driven by the strong affinity of the soft sulfur donor atoms of the dithiocarbamate groups for soft and borderline transition metal ions. The piperazine (B1678402) backbone can adopt different conformations, typically a chair or a boat form, to accommodate the coordination requirements of the metal ion. nih.gov

The formation of these complexes is often straightforward, typically involving the reaction of the disodium salt of the ligand with a suitable metal salt in a polar solvent. The resulting complexes are often colored, with the specific color depending on the metal ion and its coordination environment.

Analysis of Metal Ion Coordination Polyhedra

The coordination geometry around the metal center in complexes of 1,4-piperazinedicarbodithioate is influenced by the nature of the metal ion, its oxidation state, and the presence of any ancillary ligands.

Common coordination polyhedra observed include:

Square Planar: This geometry is frequently observed for Ni(II) and Cu(II) complexes. researchgate.netnih.gov In these cases, the metal ion is coordinated to the four sulfur atoms from two dithiocarbamate ligands. X-ray crystallographic studies of a Ni(II) complex with 1,4-piperazinedicarbodithioate and ancillary phosphine ligands revealed a distorted square planar geometry around the Ni(II) center. mdpi.com Similarly, Ni(II) and Cu(II) complexes of a related piperazine-based carbodithioate ligand also exhibit distorted square planar geometries. nih.gov

Tetrahedral: Divalent metal ions such as Mn(II), Fe(II), Co(II), Zn(II), Cd(II), and Hg(II) often form tetrahedral complexes with dithiocarbamate ligands. researchgate.net

Octahedral: Trivalent metal ions like Cr(III) and Fe(III) typically form octahedral complexes. researchgate.net A Co(III) complex with a piperazine-based carbodithioate ligand was found to have a distorted octahedral geometry. nih.gov

The following table summarizes the typical coordination geometries for various metal ions with piperazine-dithiocarbamate type ligands:

| Metal Ion | Typical Coordination Geometry |

| Ni(II) | Square Planar |

| Cu(II) | Square Planar |

| Mn(II) | Tetrahedral |

| Fe(II) | Tetrahedral |

| Co(II) | Tetrahedral |

| Zn(II) | Tetrahedral |

| Cr(III) | Octahedral |

| Fe(III) | Octahedral |

| Co(III) | Octahedral |

Steric Effects on Ligand-Metal Interactions

The steric bulk of the piperazine moiety can also affect the packing of the complexes in the solid state and may influence the formation of polymeric versus discrete molecular structures. In some cases, the steric hindrance may prevent the formation of certain types of complexes. nih.gov

Formation of Polymeric Coordination Compounds

The bifunctional nature of the 1,4-piperazinedicarbodithioate ligand makes it an excellent building block for the construction of coordination polymers. When each of the two dithiocarbamate groups coordinates to a different metal center, extended one-, two-, or three-dimensional networks can be formed. nih.gov

The formation of such polymeric structures has been observed in piperazine-bridged homodinuclear transition metal complexes. researchgate.net In these compounds, the piperazine-dithiocarbamate ligand acts as a bridge between two metal centers. The nature of the resulting polymeric structure can be influenced by the choice of the metal ion and the reaction conditions. The use of poly-functional dithiocarbamate ligands is a known strategy for constructing coordination polymers. mdpi.com

Electronic Structure Modulation upon Metal Complexation

The coordination of the dithiocarbamate groups to a metal ion significantly alters the electronic structure of both the ligand and the metal center. This is evident from the changes observed in the electronic absorption spectra of the complexes compared to the free ligand.

The electronic spectra of dithiocarbamate complexes typically show intense absorption bands in the ultraviolet and visible regions. These bands can be assigned to:

Intraligand transitions (π → π and n → π):** These transitions are located within the dithiocarbamate moiety. Upon complexation, these bands may shift in energy. malayajournal.orgresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions: These involve the transfer of electron density from the sulfur atoms of the ligand to the d-orbitals of the metal ion.

d-d transitions: For transition metal complexes with partially filled d-orbitals, transitions between the d-orbitals can be observed. These transitions are typically weaker than charge transfer bands and are responsible for the color of many transition metal complexes. The position and number of these bands are dependent on the coordination geometry of the metal ion. researchgate.net

For instance, the electronic spectra of Ni(II) dithiocarbamate complexes with a square planar geometry show characteristic d-d transition bands. researchgate.net The electronic spectra of piperazine-bridged homodinuclear complexes have been used to corroborate their coordination geometries. researchgate.net

Theoretical and Computational Investigations

Molecular Mechanics Simulations

Molecular mechanics simulations are a valuable tool for exploring the conformational landscape of molecules. For Disodium (B8443419) 1,4-piperazinedicarbodithioate, such simulations would be instrumental in understanding the flexibility of the piperazine (B1678402) ring and the rotational barriers of the dithiocarbamate (B8719985) substituents. The piperazine ring is known to exist in chair and boat conformations, and the energy difference between these forms, as well as the influence of the bulky, charged dithiocarbamate groups on this equilibrium, could be quantified.

Studies on other piperazine derivatives have successfully employed molecular mechanics to determine conformational preferences. nih.govnjit.edunih.govrsc.org For instance, the orientation of substituents on the piperazine nitrogen atoms (axial vs. equatorial) has been shown to be influenced by both steric and electronic factors, including intramolecular hydrogen bonding. nih.gov In the case of Disodium 1,4-piperazinedicarbodithioate, molecular mechanics could predict the most stable conformation in different environments, such as in the gas phase or in solution, providing a point of comparison with the solid-state structure determined by X-ray crystallography. While specific molecular mechanics studies on this compound are not readily found in the literature, the principles from studies on analogous dithiocarbamates and piperazine-containing compounds are directly applicable. nih.govtandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, offering deep insights into bonding, charge distribution, and reactivity.

DFT calculations would be crucial in elucidating the electronic structure of the 1,4-piperazinedicarbodithioate dianion. A key feature of the dithiocarbamate group is the delocalization of π-electrons across the N-CSS moiety. mdpi.com This delocalization is a result of the resonance between the dithiocarbamate and thioureide forms, which imparts a partial double bond character to the C-N and C-S bonds. mdpi.comresearchgate.net DFT calculations can quantify the extent of this delocalization by analyzing molecular orbitals and bond orders.

In similar dithiocarbamate complexes, DFT has been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's chemical reactivity and electronic transitions. tandfonline.com For the 1,4-piperazinedicarbodithioate dianion, the HOMO is expected to be localized on the sulfur atoms, consistent with their role as electron donors in coordination complexes. The electronic spectra, including π-π* and n-π* transitions within the dithiocarbamate groups, can also be predicted using time-dependent DFT (TD-DFT). nih.gov

The analysis of charge distribution reveals how electrons are shared among the atoms in a molecule. The crystal structure of this compound hexahydrate shows that the two C-S bond lengths within the dithiocarbamate group are not equivalent, with distances of 1.740 Å and 1.713 Å. This asymmetry is a direct consequence of the different interactions each sulfur atom is involved in. The sulfur atom with the shorter bond is engaged in an interaction with a sodium ion and one hydrogen bond, while the sulfur atom with the longer bond participates in four hydrogen bonds.

This experimental observation highlights an uneven electron density distribution, which could be precisely modeled with DFT. The calculations would likely show a higher negative charge density on the sulfur atom with the longer bond, corresponding to its role as a stronger hydrogen bond acceptor. Topological analyses of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), could be used to characterize the nature of the C-S, C-N, S...Na, and S...H interactions by locating bond critical points and evaluating the electron density at these points. rsc.org

Table 1: Selected Crystallographic Bond Lengths and Angles for the 1,4-piperazinedicarbodithioate Anion

| Bond/Angle | Experimental Value |

| C-S(1) | 1.740(1) Å |

| C-S(2) | 1.713(1) Å |

| C-N | 1.339(2) Å |

| N-C(piperazine) | 1.480(2) Å |

| S-C-S | 119.6(1)° |

Data sourced from the crystallographic study of this compound hexahydrate.

The solid-state structure of this compound is defined by a complex network of non-covalent interactions. The sodium ions are coordinated by five water molecules and one sulfur atom from the dithiocarbamate group, forming a distorted octahedral geometry. These coordination polyhedra are linked into layers by the piperazinedicarbodithioate anions.

Bond Valence Sum (BVS) Analysis in Supramolecular Contexts

Bond Valence Sum (BVS) analysis is an empirical method used to validate crystal structures and to estimate the oxidation states of atoms by summing the valences of the bonds around them. govst.eduwikipedia.org The valence of a bond between two atoms is calculated based on their experimentally determined distance.

For this compound hexahydrate, a BVS analysis would be particularly useful for examining the coordination environment of the sodium ions. The sodium ion is expected to have a formal oxidation state of +1. The BVS calculation would involve summing the bond valences of the Na-O bonds (with the five coordinating water molecules) and the Na-S bond.

In studies of other hydrated sodium dithiocarbamate salts, it has been observed that the calculated BVS for the sodium ion can deviate from the expected +1 value. nih.govnih.gov This discrepancy is often attributed to the complex interplay of interactions within the supramolecular structure, including the influence of both coordinated and uncoordinated water molecules, as well as the charge distribution on the anion. nih.gov Such an analysis for this compound would provide a quantitative measure of the strain or charge imbalance in the sodium coordination sphere, further illuminating the nature of its supramolecular assembly.

Table 2: Parameters for Bond Valence Sum (BVS) Calculations

| Bond Type | R₀ (Å) | b (Å) |

| Na-O | 1.657 | 0.37 |

| Na-S | 2.290 | 0.37 |

R₀ is the bond valence parameter, and b is a universal constant, typically 0.37 Å. These parameters are used in the BVS formula: V = Σ exp[(R₀ - Rᵢ)/b], where Rᵢ is the observed bond length. wikipedia.orgnih.gov

Spectroscopic Elucidation Techniques

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable insights into the vibrational modes of the molecule, allowing for the identification of key functional groups and the assessment of bonding characteristics within the dithiocarbamate (B8719985) moiety.

Characteristic Vibrational Mode Assignments (νC–S, νC–N, S-H, C=S)

The IR spectrum of a dithiocarbamate is characterized by several key absorption bands. The absence of a band in the 2550-2600 cm⁻¹ region, which is characteristic of S-H stretching, confirms the formation of the disodium (B8443419) salt.

Two particularly significant regions in the IR spectrum of dithiocarbamates are those corresponding to the C–N and C–S stretching vibrations. The ν(C–N) stretching vibration, often referred to as the "thioureide" band, typically appears in the range of 1450-1550 cm⁻¹. This band is of particular interest as its position reflects the degree of double bond character between the carbon and nitrogen atoms. For piperazine-bridged dithiocarbamate complexes, this band is a prominent feature. researchgate.net

The C–S stretching vibration is another key diagnostic tool. A single, strong band observed around 1000 cm⁻¹ is indicative of a symmetrically bonded bidentate dithiocarbamate group. researchgate.net This region, however, can be complex, and the presence of a single band is a strong indicator of the symmetrical nature of the dithiocarbamate coordination. For instance, in piperazine-bridged homodinuclear transition metal complexes, a strong band around 1000 cm⁻¹ supports the symmetrical bonding of the dithiocarbamato-moiety. researchgate.net In some metal complexes of piperazine (B1678402) dithiocarbamate, the ν(C-S) group vibration is assigned to bands in the region of 870-1010 cm⁻¹, confirming the bidentate monoionic nature of the coordination. iosrjournals.org

The C=S stretching vibration in piperazine-based dithiocarbamates can be observed in the range of 1222-1225 cm⁻¹. The following table summarizes the characteristic IR vibrational modes for related piperazine dithiocarbamate compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| ν(C–N) (Thioureide) | 1450 - 1550 | researchgate.net |

| ν(C–S) | ~1000 | researchgate.net |

| ν(C=S) | 1222 - 1225 |

Spectroscopic Changes upon Metal Adsorption and Complexation

Upon coordination to a metal center, significant changes in the IR spectrum of Disodium 1,4-piperazinedicarbodithioate are expected. The ν(C–N) band often shifts to a higher frequency upon complexation. This shift is indicative of an increase in the double bond character of the C–N bond, suggesting a greater contribution of the thioureide form. This phenomenon is attributed to the donation of electron density from the sulfur atoms to the metal, which enhances the delocalization of the nitrogen lone pair.

Conversely, the ν(C–S) band may also shift upon metal chelation. The nature and direction of this shift can provide information about the coordination mode of the dithiocarbamate ligand (e.g., bidentate vs. monodentate). In addition to shifts in the ligand's internal vibrational modes, new bands at lower frequencies (typically below 500 cm⁻¹) appear, which are attributed to the metal-sulfur (ν(M–S)) stretching vibrations. The position of these bands is dependent on the specific metal ion involved. For example, in metal complexes of piperazine-based ligands, bands corresponding to M-N and M-O vibrations appear in the ranges of 495-507 cm⁻¹ and 429-436 cm⁻¹ respectively. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Chemical Shift Analysis and Electronic Environment Correlation

¹H NMR: The ¹H NMR spectrum of the piperazine moiety in related, though not identical, structures shows signals for the methylene (B1212753) protons. For instance, in 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), the eight equivalent protons of the piperazine ring appear as a broad singlet at approximately 3.91 ppm in DMSO-d₆. In other substituted piperazines, the chemical shifts of the NCH₂ protons can be influenced by the nature of the substituents, with signals appearing as broad singlets or multiplets. rdd.edu.iqnih.gov Dynamic processes, such as ring inversion and restricted rotation around the C-N bond, can also affect the appearance of the piperazine proton signals, sometimes resulting in four broad singlets for the NCH₂ groups. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbon atom of the dithiocarbamate group (NCS₂) is highly deshielded and its chemical shift is a sensitive probe of the electronic structure. In various dithiocarbamate compounds, this carbon resonates in the range of δ 192-220 ppm. For example, in some piperazine-based dithiocarbamates, the C=S carbon appears at approximately 197.4 ppm.

The carbon atoms of the piperazine ring in related structures typically appear in the range of 40-60 ppm. For example, in 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), the four equivalent methylene carbons of the piperazine ring resonate at 48.6 ppm in DMSO-d₆. rdd.edu.iq The chemical shifts of these carbons are influenced by the substituents on the nitrogen atoms and the conformation of the piperazine ring.

The following table presents typical ¹H and ¹³C NMR chemical shifts for the piperazine moiety in related compounds.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Piperazine CH₂ | ~3.9 (broad singlet) | rdd.edu.iq |

| ¹³C | Piperazine CH₂ | ~48.6 | rdd.edu.iq |

| ¹³C | NC S₂ | ~197.4 |

Spectroscopic Evidence for Dithiocarbamate Group Polymerization

NMR spectroscopy can provide evidence for the aggregation or polymerization of dithiocarbamate compounds in solution. Techniques such as Diffusion-Ordered Spectroscopy (DOSY) NMR can be employed to study the formation of larger agglomerates. In a DOSY experiment, molecules with different diffusion coefficients are separated in the NMR spectrum, allowing for the identification of monomers, dimers, or higher-order polymers. For instance, DOSY NMR measurements on silver dithiocarbamates derived from amino acid esters have provided evidence for the existence of smaller agglomerates like dimers and tetramers in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of dithiocarbamates, including piperazine derivatives, reveals characteristic electronic transitions within the molecule. The spectra are typically dominated by intense bands arising from intramolecular charge transfer transitions. nih.gov

For dithiocarbamate ligands in general, two main types of transitions are observed:

π → π* transitions: These high-energy transitions are associated with the N-C=S and S-C=S groups within the dithiocarbamate moiety. nih.govresearchgate.net

n → π* transitions: These are also characteristic of the dithiocarbamate group. nih.gov

In complexes of piperazine dithiocarbamate, these intramolecular ligand transitions are prominent. For instance, studies on various metal complexes of piperazine dithiocarbamate show intense absorption bands in the UV region. ajrconline.org A study on cobalt (II) complexes with piperazine dithiocarbamate reported peaks around 325 nm, which were assigned to the ⁴T₁g → ⁴T₁g (P) transition, confirming an octahedral environment around the metal ion. iosrjournals.org Another investigation on mononuclear transition metal dithiocarbamate complexes noted a band at approximately 389 nm, likely due to intra-ligand charge transfer transitions associated with the N-C=S group of the coordinated dithiocarbamate ligand. researchgate.net

The UV-Vis spectrum of a compound like this compound in solution is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of the dithiocarbamate functional groups.

Table 1: Typical UV-Vis Absorption Bands for Dithiocarbamate Derivatives

| Transition Type | Associated Group | Approximate Wavelength (nm) |

| π → π | N-C=S, S-C=S | 250 - 290 |

| n → π | Dithiocarbamate | ~325 |

| Intra-ligand Charge Transfer | N-C=S | ~390 |

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent and the specific structure of the compound.

Advanced X-ray Absorption Techniques (e.g., XANES)

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the electronic structure and local geometry of the absorbing atom. nih.gov For sulfur-containing compounds like this compound, Sulfur K-edge XANES is particularly informative.

The S K-edge XANES spectra of dithiocarbamate compounds are characterized by features arising from the excitation of a sulfur 1s electron to unoccupied molecular orbitals. These spectra can reveal details about the nature of the sulfur-carbon and sulfur-metal bonds.

A study on arsenic dithiocarbamates demonstrated that the features in the S K-edge XAS spectra are sensitive to the substituents on the dithiocarbamate nitrogen. nih.gov For example, changing from alkyl to aryl substituents resulted in a noticeable shift of 0.3 eV in the first feature of the S K-edge XAS spectra. nih.gov This shift was attributed to the splitting of the π* orbitals delocalized over the nitrogen, carbon, and sulfur atoms, induced by the phenyl group. nih.gov

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Analysis

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. For this compound, the ATR-FTIR spectrum would reveal characteristic vibrational modes of the functional groups present in the molecule.

The interpretation of the IR spectra of dithiocarbamate complexes has been a subject of considerable interest to determine the coordination mode and the nature of the bonding. ajrconline.org In the context of dithiocarbamates, several key regions in the FTIR spectrum are of particular diagnostic importance:

ν(C-N) Stretching: The thioureide C-N bond stretching vibration typically appears in the region of 1470-1550 cm⁻¹. The position of this band provides insight into the C-N bond order. A higher frequency is indicative of a greater double bond character, resulting from the delocalization of the lone pair of electrons on the nitrogen atom. ajrconline.org

ν(C-S) Stretching: The C-S stretching vibration is usually observed as a single strong band around 1000 cm⁻¹. The presence of a single band in this region is often taken as evidence for a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are involved in bonding. iosrjournals.org

ν(M-S) Stretching: In metal complexes of dithiocarbamates, the metal-sulfur stretching vibrations are typically found in the far-infrared region, usually between 300 and 400 cm⁻¹.

A study on piperazine dithiocarbamate bridged binuclear mixed ligand complexes of Co(II) identified a strong band around 1000 cm⁻¹, confirming the bidentate, mono-ionic binding of the dithiocarbamate moiety. iosrjournals.org Another investigation into oxovanadium(IV) complexes with piperazine dithiocarbamates also reported characteristic bands for the dithiocarbamate ligand. journalijar.com

Table 2: Characteristic ATR-FTIR Bands for Piperazine Dithiocarbamate Derivatives

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| ν(C-N) | Thioureide | 1470 - 1550 |

| ν(C-S) | Dithiocarbamate | ~1000 |

| ν(M-S) | Metal-Sulfur | 300 - 400 |

Note: The wavenumbers can vary depending on the specific chemical environment and, in the case of complexes, the nature of the central metal ion.

Electrochemical Properties and Redox Behavior

Voltammetric Studies (Cyclic and Differential Pulse Voltammetry)

Voltammetric methods are crucial for investigating the electrochemical behavior of dithiocarbamates. At inert electrodes like glassy carbon or platinum, dithiocarbamate (B8719985) anions typically undergo irreversible oxidation. This process often involves a single-electron step, leading to the formation of radical intermediates. These radicals can then dimerize, forming disulfide products, which may be further oxidized at higher potentials.

The electrochemical behavior of the piperazine (B1678402) moiety itself has been studied. At a gold electrode, piperazine exhibits a well-defined, irreversible anodic peak, indicating an oxidation process that is diffusion-controlled. The exact potential of this peak is dependent on the pH of the supporting electrolyte.

For metal complexes of dithiocarbamates, cyclic voltammetry reveals redox processes that are often centered on the metal ion. For instance, manganese(II) and cobalt(II) dithiocarbamate complexes show quasi-reversible, single-electron transfer processes corresponding to Mn(II)/Mn(III) and Co(II)/Co(III) redox couples, respectively. The linear relationship observed in plots of peak current versus the square root of the scan rate for these complexes suggests that the processes are diffusion-controlled.

Elucidation of Electron Transfer Mechanisms

The oxidation of dithiocarbamate anions is believed to proceed through a pathway involving a single electron detachment followed by the dimerization of the resulting radicals to form thiuram disulfide. In aqueous solutions, metal-complexed dithiocarbamates can dissociate, releasing the carbamate anions that are then electrochemically active.

At mercury electrodes, the mechanism is different. Dithiocarbamate anions readily react with mercury to form complexes. The reduction of these mercury-dithiocarbamate complexes is often the basis for their detection using techniques like cathodic stripping voltammetry.

For metal complexes, the electron transfer can be more complex. For example, the reduction of some nickel(II) dithiocarbamates at a mercury electrode follows an Electron Transfer-Chemical Reaction-Electron Transfer (ECE) mechanism. This involves an initial electron transfer, followed by a chemical dissociation step, and then a second electron transfer to a more easily reducible nickel species.

Determination of Oxidation and Reduction Potentials

The redox potentials of dithiocarbamates are a key aspect of their electrochemical profile. The oxidation of the dithiocarbamate ligand to thiuram disulfide is a central reaction. Computational studies have been employed to calculate the standard potentials for this process, providing theoretical insight that complements experimental data from cyclic voltammetry.

The oxidation potential is influenced by the solvent and the electrode material. For instance, the oxidation of cobalt(III) dithiocarbamates occurs via different pathways at mercury and platinum electrodes, resulting in different products and potentials. The stability of the oxidized species, such as [Co(R₂dtc)₃]⁺, is also solvent-dependent, showing greater stability in dichloromethane compared to acetone or acetonitrile.

The pH of the medium significantly affects the redox potentials of related compounds like piperazine. The oxidation peak potential for piperazine shifts to less positive values as the pH of the solution increases, indicating the involvement of protons in the electrode reaction.

Table 1: Representative Redox Potentials of Related Dithiocarbamate Complexes

| Complex/Compound | Redox Couple | Potential (V) vs. Ref. Electrode | Conditions |

| Mn(II) Dithiocarbamate Complexes | Mn(II)/Mn(III) & Mn(III)/Mn(IV) | -0.4 to 0.6 | Dichloromethane |

| Co(II) Dithiocarbamate Complexes | Co(II)/Co(III) | 0.52 to 1.12 | Dichloromethane |

| Piperazine | Oxidation | ~1.182 | pH 7.0 Phosphate Buffer, Au Electrode |

Note: The data presented are for representative dithiocarbamate complexes and related compounds to illustrate the range of observed potentials. Specific potentials for Disodium (B8443419) 1,4-piperazinedicarbodithioate may vary.

Diffusion-Controlled Processes in Electrochemical Transformations

Electrochemical reactions can be controlled by the rate of diffusion of the analyte to the electrode surface or by the rate of electron transfer at the surface. For many dithiocarbamate complexes, voltammetric studies have shown that the redox processes are diffusion-controlled. This is typically confirmed by the linear relationship between the peak current (Iₚ) and the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation.

The electrooxidation of piperazine at a gold electrode has also been determined to be a diffusion-controlled process. This indicates that the rate of the reaction is limited by the mass transport of piperazine molecules to the electrode surface.

Influence of Ionic and Protonated Species on Electroreduction

The electrochemical behavior of dithiocarbamates and related compounds is often sensitive to the chemical environment, particularly the pH and the presence of other ions. The oxidation of piperazine, for example, is pH-dependent, with the peak potential shifting with changes in pH, which suggests that protons participate in the reaction mechanism.

Applications in Environmental Chemistry and Materials Science

Environmental Remediation and Heavy Metal Sequestration

The primary environmental application of disodium (B8443419) 1,4-piperazinedicarbodithioate lies in its ability to sequester toxic heavy metals from industrial effluents. Its efficacy stems from the strong affinity of the dithiocarbamate (B8719985) groups for heavy metal cations, forming stable coordination complexes.

Disodium 1,4-piperazinedicarbodithioate, also referred to in scientific literature as N,N'-bis-(dithiocarboxy)piperazine (BDP), has been developed as a potent heavy metal precipitant. researchgate.netresearchgate.netnih.gov The synthesis of this compound involves the reaction of piperazine (B1678402) with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521). researchgate.net This process yields a molecule with two chelating dithiocarbamate groups, enhancing its efficiency in capturing metal ions compared to single-group dithiocarbamates like diethyldithiocarbamate (B1195824) (DDTC). researchgate.netnih.gov

Research has shown that BDP is effective in removing various heavy metal ions from simulated wastewater. For instance, in the treatment of nickel-containing wastewater, BDP demonstrated the ability to reduce nickel(II) concentrations from 50.00 mg/L to below 1.0 mg/L, which is the discharge limit in China. researchgate.netnih.gov This performance is comparable to that of the widely used DDTC. researchgate.netnih.gov However, a distinct advantage of BDP is that the resulting metal complexes, such as [NiBDP]n, are coordination polymerization precipitates that exhibit more rapid settling speeds than the precipitates formed with DDTC, facilitating easier solid-liquid separation. researchgate.netnih.gov

Furthermore, BDP has been found to be effective in the simultaneous removal of heavy metals and organic dyes from wastewater. researchgate.netscribd.com This dual functionality is attributed to the precipitation of metal ions through a coordination polymerization reaction, while the dye is removed through adsorption onto the surface of the newly formed metal-BDP precipitates. researchgate.netscribd.com For example, a 1:1 stoichiometric dose of BDP to Ni(II) was capable of decreasing the Ni(II) concentration from 50.00 mg/L to 0.87 mg/L and simultaneously reducing the concentration of Reactive Brilliant Red X-3B dye from 30.00 mg/L to 19.52 mg/L. nih.gov

A fibrous grafted metal adsorbent functionalized with piperazinyl-dithiocarbamate (PZ-DTC) groups has also been synthesized, exhibiting a high adsorption capacity, particularly for Cu2+. acs.orgnih.govresearchgate.net This material demonstrated selective adsorption of heavy metal ions over light metal ions. acs.orgnih.govresearchgate.net

Table 1: Comparison of Ni(II) Removal by BDP and DDTC

| Precipitant | Initial Ni(II) Conc. (mg/L) | Final Ni(II) Conc. (mg/L) | Removal Efficiency (%) | Observations |

|---|---|---|---|---|

| BDP | 50.00 | < 1.0 | > 98 | Rapid settling of precipitate |

This table is generated based on data from comparative studies on nickel removal. researchgate.netnih.gov

While specific, detailed studies on the adsorption kinetics and isotherm modeling for this compound are not extensively available in the reviewed literature, the behavior of similar dithiocarbamate-functionalized materials provides valuable insights. The removal of heavy metals by dithiocarbamate-based adsorbents generally follows well-established kinetic and isotherm models.

Adsorption Kinetics: The adsorption process of heavy metal ions onto dithiocarbamate-modified adsorbents is often rapid, with equilibrium being reached within a short period. rsc.org Kinetic studies on other dithiocarbamate systems have shown that the pseudo-second-order model provides a good fit for the experimental data. nih.govnih.govnih.gov This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ions. nih.gov The general mechanism of heavy metal adsorption can involve several processes, including physical adsorption, ion exchange, complexation, and surface precipitation. mdpi.com

Adsorption Isotherms: Adsorption isotherm models are crucial for describing the interaction between adsorbates and adsorbents. For dithiocarbamate-based materials, the Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium data. mdpi.comnih.gov The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to best describe the adsorption performance of some dithiocarbamate-functionalized adsorbents. rsc.orgnih.gov This indicates that the adsorption occurs at specific homogeneous sites on the adsorbent surface. The Freundlich model, which is applicable to adsorption on heterogeneous surfaces, has also been successfully applied in some cases. mdpi.comresearchgate.net

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are essential for understanding the nature of the adsorption process. For the adsorption of heavy metals onto dithiocarbamate-functionalized materials, thermodynamic studies have indicated that the process is often spontaneous and endothermic. rsc.orgdoi.orgresearchgate.net

A negative value of ΔG° indicates the spontaneity of the adsorption process. The positive value of ΔH° suggests that the process is endothermic, meaning that an increase in temperature favors the adsorption. This is often attributed to the increased mobility of the metal ions and the potential for enhanced interaction with the active sites of the adsorbent at higher temperatures. A positive value of ΔS° reflects the increased randomness at the solid-solution interface during the adsorption process.

The primary mechanism for heavy metal sequestration by this compound is through chelation and coordination polymerization. researchgate.netnih.gov The two dithiocarbamate groups on the piperazine ring act as bidentate ligands, donating electron pairs from the sulfur atoms to form strong covalent bonds with the metal ions. nih.govnih.gov This results in the formation of a stable, five-membered chelate ring structure.

The presence of two dithiocarbamate moieties on a single molecule allows for the formation of polymeric coordination complexes, denoted as [M-BDP]n, where M is the metal ion. researchgate.netnih.gov This polymerization leads to the formation of insoluble precipitates that can be effectively removed from the wastewater. This mechanism is a key advantage over monodentate dithiocarbamates, which form smaller, less readily settled precipitates. researchgate.netnih.gov

The interaction is based on the Pearson's Hard and Soft Acids and Bases (HSAB) theory, where the soft sulfur donor atoms of the dithiocarbamate group have a high affinity for soft acid metal ions like Cu2+, Cd2+, and Pb2+. nih.gov The adsorption mechanism for heavy metal ions can also involve a combination of processes such as ion exchange, complexation, and electrostatic attraction. mdpi.com

The pH of the aqueous solution is a critical factor influencing the efficiency of heavy metal removal by dithiocarbamates. The performance of this compound and other dithiocarbamate-based agents is highly dependent on the pH of the wastewater.

Generally, the removal of heavy metals by dithiocarbamates increases with an increase in pH. nih.gov At low pH values, the dithiocarbamate groups can be protonated, reducing their ability to chelate with metal ions. As the pH increases, the dithiocarbamate groups are deprotonated, making the lone pairs of electrons on the sulfur atoms more available for coordination with metal ions, thus enhancing the removal efficiency.

For instance, in the removal of Mn2+, Zn2+, and Pb2+ by a novel dithiocarbamate surfactant derivative, the adsorption capacity was observed to increase significantly as the pH was raised from 1 to 7. nih.gov A fibrous adsorbent with a piperazinyl-dithiocarbamate group was found to maintain its metal adsorption function even under highly alkaline conditions (pH 15). nih.govresearchgate.net This wide effective pH range is advantageous for treating various industrial effluents without the need for significant pH adjustment.

Table 2: Effect of pH on Heavy Metal Removal by a Dithiocarbamate Adsorbent

| Metal Ion | pH | Adsorption Capacity (mg/g) |

|---|---|---|

| Mn2+ | 1 | < 20 |

| 7 | 114.5 | |

| Zn2+ | 1 | < 20 |

| 5-7 | 61.4 | |

| Pb2+ | 1 | < 20 |

This table is based on data for a novel dithiocarbamate surfactant derivative and illustrates the general trend of pH dependence. nih.gov

Industrial wastewater often contains strong chelating agents like ethylenediaminetetraacetic acid (EDTA) to keep metal ions in solution. faerber-schmid.chwikipedia.org The presence of these agents poses a significant challenge for conventional heavy metal removal processes, such as hydroxide precipitation, as they form stable, soluble metal-chelate complexes.

Dithiocarbamates, including this compound, are effective in removing heavy metals from such complex wastewater streams due to their ability to form even more stable complexes with the metal ions than EDTA. faerber-schmid.ch The dithiocarbamate can effectively "strip" the metal ion from the EDTA complex, leading to the precipitation of the insoluble metal-dithiocarbamate complex.

A comparative study on the treatment of nickel citrate (B86180) (a chelated nickel wastewater) showed that both BDP and diethyldithiocarbamate (DDTC) could effectively reduce the nickel concentration to below the discharge limit, although a slight excess of the precipitant was required. researchgate.netnih.gov This demonstrates the robustness of dithiocarbamate-based precipitants in treating wastewater containing complexed metal ions. The ability to break stable metal-chelate complexes makes this compound a valuable tool in the treatment of challenging industrial effluents.

Precursor Chemistry for Advanced Materials Synthesis

This compound belongs to the dithiocarbamate class of compounds, which are widely recognized for their utility as single-source precursors in the synthesis of advanced materials. nih.gov The core advantage of using such single-source precursors lies in the presence of pre-formed metal-sulfur bonds within a single molecule, which allows for greater stoichiometric control during the formation of metal sulfides. acs.org The thermal decomposition of these complexes is a common and effective method for producing metal sulfide (B99878) nanoparticles. nih.gov The choice of the organic ligand, in this case, derived from piperazine, can influence the decomposition temperature and the characteristics of the resulting nanomaterial. nih.gov

The general mechanism involves the thermal degradation of the dithiocarbamate complex, leading to the release of organic byproducts and the formation of the desired metal sulfide. The piperazine moiety in this compound-metal complexes is expected to decompose into volatile organic fragments, leaving behind the metal sulfide residue. Research on piperazine-pivoted homodinuclear transition metal dithiocarbamates has shown that thermal decomposition indeed results in the formation of metal sulfides as the final product. researchgate.net

Utilization in Metal Sulfide Nanoparticle Fabrication

The fabrication of metal sulfide nanoparticles from dithiocarbamate precursors like this compound typically involves the thermolysis of a corresponding metal-dithiocarbamate complex. chalcogen.ro This process is advantageous as it can be a facile and efficient route to obtaining monodispersed nanoparticles. nih.gov The synthesis process generally involves the reaction of the dithiocarbamate ligand with a suitable metal salt to form the metal-dithiocarbamate complex, which is then subjected to thermal decomposition in a high-boiling point solvent or in the solid state. acs.orgresearchgate.net

The properties of the resulting metal sulfide nanoparticles, such as their size, shape, and crystal phase, are influenced by several factors including the decomposition temperature, the concentration of the precursor, and the presence of capping agents. chalcogen.ro For instance, in the synthesis of cobalt sulfide nanoparticles from a dithiocarbamate precursor, it was observed that lower precursor concentrations led to smaller and more monodispersed nanoparticles, while higher temperatures resulted in an increase in nanoparticle size. chalcogen.ro

Table 1: General Influence of Synthesis Parameters on Metal Sulfide Nanoparticle Characteristics

| Parameter | Effect on Nanoparticle Size | Effect on Nanoparticle Shape |

| Decomposition Temperature | Generally, higher temperatures lead to larger particle sizes due to enhanced crystal growth kinetics. chalcogen.ro | Can influence the crystalline phase and morphology. |

| Precursor Concentration | Higher concentrations can result in larger nanoparticles and potential agglomeration. chalcogen.ro | May affect the uniformity and shape distribution. |

| Capping Agent/Solvent | The choice of capping agent and solvent can control particle growth and prevent aggregation, leading to smaller, more stable nanoparticles with defined shapes. nih.gov | Can direct the growth of specific crystal facets, resulting in various morphologies (e.g., spheres, rods, sheets). academie-sciences.fr |

While specific research on this compound as a precursor for metal sulfide nanoparticle fabrication is not extensively documented, the established chemistry of dithiocarbamates provides a strong basis for its potential in this application. nih.govacs.org

Integration into Novel Material Architectures

Metal sulfide nanoparticles synthesized from precursors such as this compound have the potential to be integrated into a variety of novel material architectures. These nano-building blocks can be assembled into more complex structures for a range of applications in fields like energy storage, catalysis, and electronics. nih.govnih.gov

One approach to creating novel architectures is the formation of nanocomposites, where the metal sulfide nanoparticles are embedded within a polymer matrix. This can enhance the mechanical, thermal, and functional properties of the polymer. Another avenue is the self-assembly of nanoparticles into ordered superstructures. The organic ligands used in the synthesis can play a crucial role in directing this assembly process.

The surface of the synthesized nanoparticles can also be functionalized to facilitate their integration into different systems. For example, the nanoparticles can be coated with silica (B1680970) or other materials to improve their stability and dispersibility in various media. mdpi.com The unique properties of metal sulfide nanoparticles, such as their optical and electronic characteristics, make them attractive components for the design of next-generation materials and devices. nih.govnih.gov

Supramolecular Assembly and Extended Structures

Role of Hydrogen Bonding in Crystalline Packing

Hydrogen bonding plays a pivotal role in the crystalline packing of disodium (B8443419) 1,4-piperazinedicarbodithioate hexahydrate. The crystal structure reveals an extensive network of hydrogen bonds involving the water molecules of hydration and the sulfur atoms of the dithiocarbamate (B8719985) groups. The six water molecules in the asymmetric unit act as hydrogen bond donors, forming numerous O-H···S interactions with the sulfur atoms of the piperazinebis(dithiocarbamate) anion researchgate.net.

Intermolecular Interactions Governing Supramolecular Architecture

The supramolecular architecture of disodium 1,4-piperazinedicarbodithioate hexahydrate is governed by a combination of ion-dipole interactions and hydrogen bonds. The sodium cations are central to the organization of the crystal lattice. Each sodium ion is coordinated by five water molecules and one sulfur atom from a dithiocarbamate group, resulting in a distorted octahedral geometry researchgate.net.

Formation of Polymeric Chains, 2D, and 3D Network Structures

The cumulative effect of the intermolecular interactions described above leads to the formation of a layered polymeric structure for this compound hexahydrate. The edge-sharing sodium-water octahedra form one-dimensional polymeric chains researchgate.net. These chains are then interconnected by the bifunctional piperazinebis(dithiocarbamate) anions, which bridge between adjacent chains, resulting in the formation of two-dimensional sheets or layers parallel to the ac plane of the crystal researchgate.net.

Impact of Ligand Modifications on Supramolecular Arrangements

While the specific supramolecular arrangement of this compound is well-defined, modifications to the piperazine (B1678402) ligand can significantly impact the resulting crystal packing and network structures in related dithiocarbamate complexes. The introduction of different substituents on the nitrogen atoms of the piperazine ring can alter the steric and electronic properties of the ligand, leading to diverse supramolecular architectures.

For instance, the introduction of bulky or aromatic N-substituents can induce conformational changes in the piperazine ring and modify the potential for non-covalent interactions. This can lead to different crystal packing patterns governed by a variety of interactions such as C-H···O, C-H···N, and π-π stacking, in addition to or in place of the hydrogen bonding observed in the parent disodium salt. Studies on N-alkyl-N'-tosylpiperazines have shown that varying the N-substituent (e.g., cyclohexyl, furfuryl, benzyl) leads to different sets of intermolecular interactions and, consequently, distinct packing strategies in the solid state.

Furthermore, the reaction of piperazine with two equivalents of carbon disulfide to form the bis(dithiocarbamate) ligand is a versatile approach for creating binuclear metal complexes. The nature of the metal ion and any ancillary ligands present will also play a crucial role in directing the final supramolecular assembly, which can range from discrete dimeric molecules to one-, two-, or three-dimensional coordination polymers. The functionalization of the piperazine backbone provides a powerful tool for crystal engineering, allowing for the rational design of new materials with tailored solid-state structures.

Future Research Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the widespread availability and application of disodium (B8443419) 1,4-piperazinedicarbodithioate. Future research should focus on one-pot synthesis methods, which offer advantages in terms of simplicity, reduced waste, and high atom economy. organic-chemistry.orgorganic-chemistry.org Catalyst-free approaches under solvent-free conditions or in environmentally benign solvents like water are particularly desirable. organic-chemistry.orgscirp.orgresearchgate.net Exploring multicomponent reactions, where multiple starting materials react in a single step to form the desired product, could lead to highly efficient and diverse synthetic pathways. researchgate.net A systematic investigation into various reaction conditions, such as temperature, pressure, and the use of microwave or ultrasonic irradiation, may further optimize reaction times and yields.

| Synthetic Approach | Key Advantages | Relevant Findings |

| One-Pot Synthesis | Simplicity, reduced waste, high atom economy. organic-chemistry.orgorganic-chemistry.org | Efficient for various dithiocarbamates. organic-chemistry.orgorganic-chemistry.org |

| Catalyst-Free Conditions | Reduced cost and environmental impact. scirp.org | Successful for 2-hydroxyalkyl dithiocarbamates. scirp.org |

| Solvent-Free Reactions | Environmentally friendly, minimized waste. organic-chemistry.org | High yields achieved for S-alkyl dithiocarbamates. organic-chemistry.org |

| Aqueous Media | Green solvent, enhanced reaction rates. researchgate.net | Water can act as a promoter and solvent. researchgate.net |

Advanced Characterization of Metal Complexes and Coordination Polymers

The ability of dithiocarbamates to form stable complexes with a wide range of metal ions is a key feature that drives many of their applications. nih.govsysrevpharm.orgresearchgate.net Future research should systematically explore the coordination chemistry of disodium 1,4-piperazinedicarbodithioate with various transition metals, lanthanides, and actinides. researchgate.net Advanced characterization techniques are crucial to fully understand the structural and electronic properties of these metal complexes and coordination polymers.

Single-crystal X-ray diffraction will be instrumental in determining the precise molecular structures, including coordination geometries and bond lengths. nih.govrsc.orgresearchgate.net Spectroscopic methods such as Fourier-transform infrared (FTIR), UV-Vis, and nuclear magnetic resonance (NMR) spectroscopy will provide valuable information about the bonding and electronic transitions within the complexes. nih.govrsc.org Techniques like thermogravimetric analysis (TGA) can be employed to assess the thermal stability of these materials. semanticscholar.org The investigation of the ligand's flexibility and its influence on the final structure of coordination polymers, whether it adopts a chair or boat conformation, will be of particular interest. rsc.org

Refined Computational Modeling of Reactivity and Interactions

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to complement experimental studies and provide deeper insights into the reactivity and interactions of this compound and its metal complexes. mdpi.comnih.gov Future computational work should focus on several key areas.

Firstly, DFT calculations can be used to predict the optimized geometries of the ligand and its metal complexes, corroborating experimental data from X-ray crystallography. rsc.org Secondly, the electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), can be calculated to understand the reactivity and potential applications in areas like electronics and photocatalysis. mdpi.com Molecular electrostatic potential (MEP) maps can be generated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. nih.gov Furthermore, computational models can be developed to simulate the binding interactions of the ligand with various metal ions, helping to predict selectivity and binding affinities.

Expanded Investigations into Environmental Applications and Material Design

Dithiocarbamates are well-known for their excellent chelating properties, making them highly effective in the removal of heavy metal ions from contaminated water. nih.govtandfonline.comacs.org A primary focus of future research should be the systematic evaluation of this compound for the removal of a wide range of toxic heavy metals, including lead, mercury, cadmium, and arsenic. nih.govrsc.org Studies should investigate the influence of pH, temperature, and the presence of competing ions on the removal efficiency. tandfonline.com

Beyond simple precipitation, the design of novel materials incorporating this ligand should be explored. This could involve grafting the dithiocarbamate (B8719985) onto solid supports like polymers, silica (B1680970), or carbon-based materials to create reusable adsorbents. nih.gov The development of dithiocarbamate-based surfactants could also offer new avenues for the efficient removal of heavy metals from aqueous solutions. acs.org The potential for these materials to be used in sensing applications for the detection of heavy metal ions should also be investigated.

| Application Area | Research Focus | Key Considerations |

| Heavy Metal Removal | Efficacy for various toxic metals. nih.govtandfonline.com | pH, temperature, competing ions. tandfonline.com |

| Material Design | Grafting onto solid supports. nih.gov | Reusability and stability of materials. |

| Sensing | Detection of heavy metal ions. | Selectivity and sensitivity. |

Elucidation of Structure-Property Relationships for Enhanced Functionality

A fundamental understanding of the relationship between the structure of this compound-based compounds and their functional properties is crucial for the rational design of new materials with enhanced performance. Future research should aim to establish clear correlations between the molecular structure and observed properties. For instance, in the context of metal complexes, the coordination geometry (e.g., square planar, tetrahedral, octahedral) can significantly influence the electronic and magnetic properties. rsc.orgresearchgate.net

Systematic variations of the metal center in coordination polymers will allow for a detailed study of how the metal ion influences properties such as luminescence, magnetism, and catalytic activity. semanticscholar.org In environmental applications, understanding how the structure of the ligand and its complexes affects the selectivity and efficiency of heavy metal removal is essential for developing targeted remediation strategies. nih.gov By combining experimental data with computational modeling, it will be possible to develop predictive models that can guide the synthesis of new compounds with tailored functionalities.

Q & A

Q. What are the recommended methods for synthesizing and purifying Disodium 1,4-piperazinedicarbodithioate?

- Methodological Answer : Synthesis typically involves reacting 1,4-piperazinedicarbodithioic acid with sodium hydroxide in a polar solvent (e.g., ethanol/water mixture). Purification can be achieved via recrystallization using ethanol or methanol. For complex derivatives, silica gel chromatography with a gradient elution system (e.g., dichloromethane/ethanol) is effective . Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (25–40°C) to optimize yield.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Single crystals can be grown via slow evaporation of aqueous solutions. The compound’s hexahydrate form (2Na⁺·C₆H₈N₂S₄²⁻·6H₂O) was resolved using Mo-Kα radiation (λ = 0.71073 Å) with space group P2₁/c, revealing bond lengths (e.g., Na–O = 2.35–2.50 Å) and coordination geometry .

- Bond valence sum (BVS) analysis : Validates oxidation states of sodium ions and sulfur atoms in the dithiocarbamate moiety .

- FT-IR : Key peaks include ν(C=S) at 950–980 cm⁻¹ and ν(N–C–S) at 1450–1480 cm⁻¹ .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy:

- Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.

- Monitor degradation products (e.g., piperazine or CS₂ release) via LC-MS. Stability is optimal in neutral pH (6–8) and temperatures <40°C .

Advanced Research Questions

Q. How can contradictions in reported coordination modes (monodentate vs. bidentate) be resolved?

- Methodological Answer : Comparative studies using:

- XRD : Compare crystal structures of analogous sodium dithiocarbamates (e.g., disodium ethylenebisdithiocarbamate hexahydrate) to identify ligand flexibility .

- DFT calculations : Model electronic structures to predict preferred coordination geometries.

- EXAFS : Probe sulfur-sodium interactions in solution to complement solid-state data .

Q. What experimental designs are optimal for evaluating its metal-chelating efficacy in biological systems?

- Methodological Answer : Use a randomized crossover design (as in pharmacological dose-response studies):

- Test chelation capacity via ICP-MS by incubating the compound with metal ions (e.g., Cu²⁺, Fe³⁺) in simulated physiological buffers.

- Include controls (e.g., EDTA) and measure free metal concentrations over time. Statistical analysis (ANOVA) identifies significant differences .

Q. How can researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use a range of concentrations (1–100 μM) in cell-based assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity).

- Mechanistic studies : Employ transcriptomics or proteomics to identify pathways affected at different doses.

- Literature meta-analysis : Apply PRISMA guidelines to systematically compare experimental conditions (e.g., cell lines, exposure times) across studies .

Methodological Notes

- PICO Framework : For pharmacological studies, define Population (e.g., cell lines), Intervention (compound concentration), Comparison (controls), and Outcomes (IC₅₀ values) .

- FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored metal interactions), and Relevant (e.g., environmental chelation applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.